Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1092500-89-4. It has a molecular weight of 344.25 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C14H22BrN3O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. The compound has a predicted boiling point of 492.8±35.0 °C and a predicted density of 1.14±0.1 g/cm3 .Scientific Research Applications
1. Structural Analysis and Formation
In a study by Richter et al. (2009), the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. This research highlights the structural details and angles formed between the pyrazole and piperidine rings, demonstrating the compound's unique molecular conformation (Richter et al., 2009).
2. Role as an Intermediate in Pharmaceutical Synthesis
Kong et al. (2016) synthesized a variant of this compound, highlighting its importance as an intermediate in the synthesis of biologically active compounds like crizotinib. This research underscores the compound's significance in medicinal chemistry and its potential applications in drug development (Kong et al., 2016).
3. Applications in Anticancer Drug Synthesis
Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This research indicates the compound's utility in developing novel anticancer therapeutics, demonstrating its critical role in the pharmaceutical industry (Zhang et al., 2018).
4. Synthesis of Acetyl-CoA Carboxylase Inhibitors
Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors using a compound with a similar structure. This study adds to the understanding of how tert-butyl piperidine derivatives can be used in the synthesis of molecules that modulate biological pathways, such as lipid metabolism (Huard et al., 2012).
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Biochemical Pathways
As an intermediate in the synthesis of biologically active compounds, it may indirectly affect various biochemical pathways depending on the final compound it is used to synthesize .
Result of Action
As an intermediate in the synthesis of biologically active compounds, its effects would largely depend on the final compound it is used to synthesize .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(4-bromo-3-methyl-pyrazol-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their functions . This binding often involves specific interactions with the active sites of enzymes, leading to changes in their catalytic activities. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized into other products, which can also have biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . This can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-3-methylpyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSSJSOFUNJLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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